2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide
Description
Historical Significance in Heterocyclic Medicinal Chemistry
Heterocyclic compounds have dominated medicinal chemistry since the mid-20th century, with pyridazine, thiophene, and thiazole derivatives emerging as critical scaffolds. Pyridazinone derivatives, such as those described in the 2008 patent WO2009015208A1, demonstrated potent antibacterial activity by targeting bacterial enzyme systems, particularly through urea and sulfonamide substitutions. Thiophene-based systems, known for their electron-rich aromaticity, enhanced binding affinity in antimicrobial agents, while thiazole rings contributed to metabolic stability and target selectivity. The integration of sulfonamide groups, as seen in early diuretics and antibacterials like sulfathiazole, provided a proven strategy for modulating enzyme inhibition. These historical developments laid the foundation for multifunctional heterocyclic hybrids like the subject compound, which combines these validated pharmacophores into a single entity.
Pharmacophore Evolution and Research Significance
The subject compound exemplifies the strategic evolution of pharmacophores through rational design. Its core pyridazinone ring (6-oxo-1,6-dihydropyridazine) introduces a rigid, planar structure that enhances π-π stacking interactions with biological targets, as observed in analogous compounds from patent WO2009015208A1. The thiophen-2-yl substituent at position 3 of the pyridazinone ring contributes electron density, potentially improving binding to hydrophobic enzyme pockets. The acetamide linker, a common feature in kinase inhibitors, bridges the pyridazinone system to a 4-(N-(thiazol-2-yl)sulfamoyl)phenyl group. This sulfamoyl-thiazole moiety mirrors structural motifs in modern sulfonamide antibiotics, where the sulfonamide group acts as a zinc-binding ligand in metalloenzyme inhibition.
Current Research Landscape and Academic Interest
Recent studies (as of 2025) highlight renewed interest in polyheterocyclic systems for addressing antimicrobial resistance. The PubChem entry CID 43818844, cataloged in May 2025, underscores ongoing investigations into this compound’s synthetic accessibility and target specificity. Computational docking studies suggest affinity for bacterial dihydrofolate reductase (DHFR) and DNA gyrase, enzymes critical to nucleotide synthesis and replication. Comparative analyses with earlier analogs from patent WO2009015208A1 reveal enhanced steric complementarity in the subject compound, likely due to the thiazole-sulfonamide group’s conformational flexibility. Academic efforts now focus on optimizing its solubility profile while retaining target engagement, a challenge common to lipophilic heterocyclic systems.
Positioning Within Heterocyclic Compound Research Framework
This compound occupies a unique niche in heterocyclic research, merging legacy pharmacophores with contemporary target-engagement strategies. Its design aligns with the "multiple pharmacophore" paradigm, where synergistic interactions between distinct heterocyclic components amplify therapeutic efficacy. The thiophene-pyridazinone core draws from anti-inflammatory and anticancer precedents, while the sulfamoyl-thiazole terminus reflects antibacterial optimization trends. Within the broader framework, it exemplifies hybrid systems designed to bypass resistance mechanisms via multitarget inhibition, a growing focus in infectious disease research.
Structural and Functional Analysis
Properties
IUPAC Name |
2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O4S3/c25-17(12-24-18(26)8-7-15(22-24)16-2-1-10-29-16)21-13-3-5-14(6-4-13)31(27,28)23-19-20-9-11-30-19/h1-11H,12H2,(H,20,23)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPBKKCWEMZHHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
This compound features a pyridazine ring fused with a thiophene moiety and an acetamide functional group. The thiazole moiety enhances its potential interactions with biological targets. Its molecular formula is , and it has a molecular weight of approximately 382.43 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of the Pyridazinone Core : Achieved through cyclization reactions involving hydrazine derivatives and diketones.
- Introduction of the Thiophene Ring : Utilized via cross-coupling reactions, such as Suzuki or Stille coupling.
- Attachment of the Thiazole and Sulfonamide Groups : Accomplished by reacting intermediates with thiazole derivatives and sulfonyl chlorides under basic conditions.
Anticancer Activity
Research indicates that compounds structurally related to This compound exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines, including breast cancer and multiple myeloma .
Antimicrobial Properties
The compound's thiazole and thiophene components suggest potential antimicrobial activities. Studies have indicated that compounds containing these moieties can inhibit bacterial growth and exhibit fungicidal effects .
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that modifications in the thiophene and thiazole rings can significantly influence the biological activity of the compound. For example, substituents on the pyridazine core can enhance cytotoxicity against specific cancer cell lines .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
- In Vivo Efficacy : Preclinical studies have shown that the compound exhibits antitumor activity in animal models, with significant tumor reduction observed in treated subjects compared to controls .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Initial findings suggest a favorable pharmacokinetic profile with reasonable bioavailability, although further studies are needed to optimize its clinical applicability .
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Pyridazinone A | Pyridazine core | Antimicrobial |
| Thiophene B | Thiophene ring | Anticancer |
| Thiazole C | Thiazole group | Anti-inflammatory |
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds related to or derived from pyridazine and thiazole scaffolds. For instance, derivatives of similar structures have shown promising cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells. The mechanism often involves the inhibition of key signaling pathways that promote tumor growth and survival .
Antimicrobial Properties
Compounds containing thiazole and pyridazine rings have been reported to exhibit antimicrobial activities. For example, thiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The incorporation of sulfamoyl groups can enhance these properties by increasing solubility and bioavailability, making them more effective as antimicrobial agents .
Case Studies
- Anticancer Studies : A study published in ACS Omega demonstrated that a related compound exhibited significant growth inhibition against various cancer cell lines with percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% . This highlights the potential of pyridazine derivatives in cancer therapy.
- Antimicrobial Activity : Research on thiazole derivatives indicated that they possess strong antibacterial activity against strains such as Bacillus cereus and Bacillus thuringiensis. The study utilized disc diffusion methods to evaluate efficacy, revealing that these compounds could be developed into new antimicrobial agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship is critical in understanding how modifications to the compound can influence its biological activity. For instance, variations in substituents on the thiophene or thiazole rings can significantly affect potency and selectivity against specific targets in cancer cells or bacteria.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Observations:
Core Heterocycles: The pyridazinone core in the target compound and offers rigidity and hydrogen-bonding sites, which may enhance binding to enzymatic pockets. Thiazole and thiophene substituents (target compound, ) contribute to aromatic stacking and lipophilicity, critical for membrane penetration in antimicrobial agents .
Functional Group Impact: The sulfamoylphenyl group (target compound, ) enhances solubility via polar interactions but may reduce metabolic stability compared to non-sulfonamide analogs.
Synthetic Pathways: Alkylation reactions dominate the synthesis of pyridazinone derivatives (target compound, ), while quinazolinones () and thiazolidinones () rely on cyclization and condensation steps.
Research Findings and Implications
- Antimicrobial Activity: Quinazolinone derivatives (e.g., ) with sulfamoyl groups show moderate-to-high activity against E. coli and S. aureus, suggesting the target compound may share similar efficacy .
- Physicochemical Properties :
- The thiophene-thiazole combination in the target compound likely increases logP (lipophilicity) compared to thiomorpholinyl derivatives (), affecting bioavailability.
- Melting points of sulfamoylphenyl-containing compounds (e.g., 269–315°C in ) suggest high crystallinity, which may influence formulation strategies.
Q & A
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2). The thiophene and thiazole groups show π-π stacking with Tyr-385 (binding energy: −9.2 kcal/mol) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic properties (HOMO-LUMO gap: 4.1 eV, indicating moderate reactivity) .
- ICReDD Workflow : Integrate quantum chemical reaction path searches with experimental validation to optimize synthetic routes (e.g., reducing steps from 5 to 3) .
What strategies resolve contradictions in spectral data during characterization?
Q. Advanced Research Focus
- Contradiction Example : ¹H NMR shows unexpected doublet (δ 7.5 ppm) due to residual solvent (DMSO-d6).
- Resolution :
How are reaction conditions optimized to improve yield?
Q. Advanced Research Focus
- Catalyst Screening : Compare Pd(PPh₃)₄ (70% yield) vs. Pd(OAc)₂ with XPhos (85% yield) for Suzuki coupling .
- Solvent Effects : Switching from DMF to THF increases regioselectivity (from 3:1 to 8:1) in thiophene substitution .
- Temperature Control : Lowering sulfamoylation to 0°C reduces side-product formation (from 15% to 5%) .
Q. Advanced Research Focus
- Antimicrobial Testing : MIC against S. aureus (12.5 µg/mL) and E. coli (25 µg/mL) via broth microdilution .
- Cytotoxicity : MTT assay on HeLa cells (IC₅₀: 8.7 µM), with ROS generation measured via DCFH-DA fluorescence .
- Enzyme Inhibition : COX-2 inhibition (IC₅₀: 0.8 µM) using a colorimetric assay (PGDH-coupled method) .
How are thiophen-2-yl groups introduced into the pyridazinone core?
Q. Advanced Research Focus
- Method A : Direct coupling via Buchwald-Hartwig amination (Pd₂(dba)₃, Xantphos, Cs₂CO₃, 110°C, 12 h) .
- Method B : Nucleophilic aromatic substitution using 2-thiopheneboronic acid (Suzuki-Miyaura, 80°C, 6 h) .
- Comparison : Method B offers higher regioselectivity (>95%) but requires rigorous anhydrous conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
